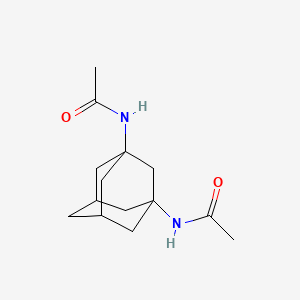![molecular formula C16H10N2O4 B1596920 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 20958-66-1](/img/structure/B1596920.png)
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Vue d'ensemble
Description
The compound “2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a chemical compound with the molecular formula C16H10N2O4 . It is also known as N,N’-DIMETHYL-1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIIMIDE .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused-ring system with four six-membered rings . The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.27 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Two-Photon Absorption Properties : A study by Lin et al. (2010) explored derivatives of this compound for their two-photon absorption (2PA) properties. The spectral properties could be fine-tuned, and these compounds showed significant 2PA cross-section values, making them potential candidates for photonic applications.
Abiotic Secondary Structure Modularity : Research by Zych & Iverson (2002) examined the stacking of electron-rich and electron-deficient aromatic units based on this compound. They found that larger oligomers displayed conformational modularity, which is beneficial for designing complex molecules and analyzing their structures.
Europium(III) Complexes : In a study by Bian et al. (2002), novel ligands based on imidazo[4,5-f]1,10-phenanthroline derivatives, including this compound, were synthesized and their complexes with europium(III) exhibited unique fluorescent properties.
Anion Sensing Behavior : Gu et al. (2016) studied a naphthalenediimide derivative of this compound, highlighting its efficiency as an anion sensor for fluoride ions. This behavior was attributed to the N H fragments in its backbone, making it relevant for chemical sensing applications (Gu et al., 2016).
- by Gupta et al. (2015) utilized a derivative of this compound in designing a novel electron acceptor for organic solar cells. The compound demonstrated excellent solubility and thermal stability, with potential for high power conversion efficiency in photovoltaic devices.
Red Electroluminescent Devices : In the field of electroluminescence, a study by Gao et al. (2003) synthesized a novel ligand based on this compound for red electroluminescent devices. This research contributes to the development of new materials for light-emitting diodes.
Lanthanide Coordination Polymers : Feng et al. (2019) explored the creation of lanthanide coordination polymers using a derivative of this compound. These polymers exhibited enhanced luminescence and tunable magnetic properties, making them suitable for applications in material science (Feng et al., 2019).
Cadmium(II) and Zinc(II) Coordination Polymers : Research by Wang et al. (2009) revealed that a novel compound based on this chemical structure could be used in constructing cadmium(II) and zinc(II) coordination polymers. The study demonstrated diverse architectures and coordination modes, which are significant in coordination chemistry.
Luminescent Zinc and Cadmium Metal-Organic Frameworks : Another study focused on metal-organic frameworks based on derivatives of this compound. These frameworks showed strong luminescence and potential as materials for lighting and display technologies (Hu et al., 2010).
Photovoltaic Devices : Patil et al. (2014) synthesized small organic molecules based on this compound, demonstrating their application in photovoltaic devices. These molecules exhibited promising properties for use in energy conversion (Patil et al., 2014).
Mécanisme D'action
Target of Action
It’s known that this compound belongs to the class of naphthalenediimides (ndis), which are often used in supramolecular chemistry due to their ability to form charge-transfer complexes .
Mode of Action
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is redox-active, forming stable radical anions near -1.10 V vs. Fc/Fc+ . Its ability to accept electrons reflects the presence of an extended conjugated ring system and the electron-withdrawing groups (carbonyl centers) . This compound can interact with other molecules via hydrogen bonding .
Biochemical Pathways
Due to its planar structure and electron-acceptor properties, ndis can intercalate into dna .
Result of Action
It’s known that ndis are suitable for the fabrication of soft electronic devices due to their planar structure and electron-acceptor properties .
Action Environment
It’s known that the properties of ndis can be tuned by modifying their molecular structure .
Propriétés
IUPAC Name |
6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c1-17-13(19)7-3-5-9-12-10(16(22)18(2)15(9)21)6-4-8(11(7)12)14(17)20/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUHHWVLZNKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376218 | |
| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20958-66-1 | |
| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




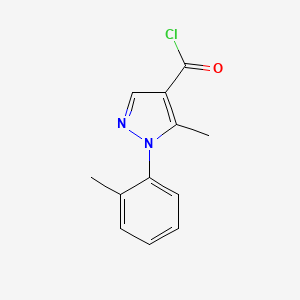
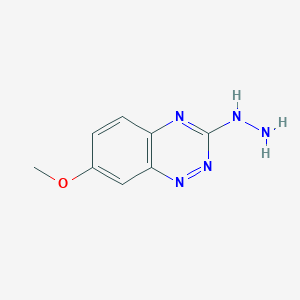

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)
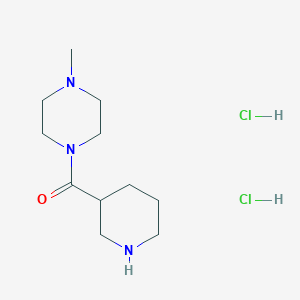
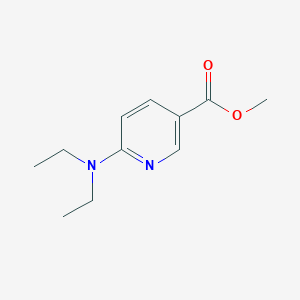

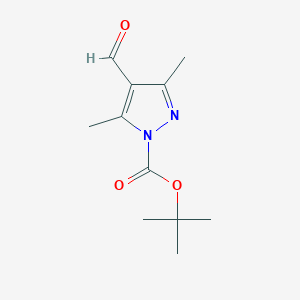
![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)


